molecular formula C16H16N2O3 B5588636 3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine

Cat. No. B5588636
M. Wt: 284.31 g/mol
InChI Key: ZPKFRXYNCDDWCF-UHFFFAOYSA-N
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Description

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine, also known as TRIMIPRAMINE, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tricyclic antidepressants, which are known for their ability to modulate the levels of neurotransmitters in the brain.

Scientific Research Applications

Electrochemical Synthesis

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine derivatives, particularly 3-acyl imidazo[1,5-a]pyridines, are significant in pharmaceutical development. An innovative approach involves the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines. This method offers a one-step synthesis, substituting the conventional three-step reaction process, with ammonium iodide as a redox mediator (Wang et al., 2022).

Anticancer Properties

Conjugates of imidazo[1,5-a]pyridine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, specific compounds within this series demonstrated significant cytotoxicity and the ability to inhibit microtubule assembly formation in certain cancer cells. Their apoptosis-inducing ability was also confirmed through various assays (Mullagiri et al., 2018).

Broad Medicinal Applications

Imidazo[1,5-a]pyridine is a versatile scaffold in medicinal chemistry. It has found applications across a range of therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This compound's structure has been represented in various marketed preparations, leading to continued research and development of novel therapeutic agents (Deep et al., 2016).

Fluorescent Probes Development

Imidazo[1,5-a]pyridine-based compounds have been developed as fluorescent probes. Their photophysical properties make them suitable candidates for cell membrane probes, aiding in the study of membrane dynamics, hydration, and fluidity, which are vital for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes. This application is significant in the field of organometallic chemistry, where these carbenes can form complexes with various metals (Alcarazo et al., 2005).

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine derivatives can vary widely depending on the specific compound and its biological target. For example, some derivatives have been evaluated for anticancer activity against different cancer cell lines .

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-19-13-8-11(9-14(20-2)15(13)21-3)16-17-10-12-6-4-5-7-18(12)16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKFRXYNCDDWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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